2-(2-Methylpropanamido)propanoic acid

説明

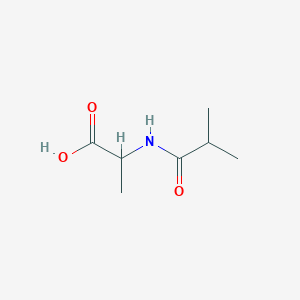

2-(2-Methylpropanamido)propanoic acid is a propanoic acid derivative featuring a 2-methylpropanamido (-NH-C(CH₃)₂-C(O)-) group at the second carbon of the propanoic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol. The compound combines the carboxylic acid functionality with an amide group, conferring unique physicochemical properties, such as hydrogen-bonding capacity and moderate polarity.

特性

IUPAC Name |

2-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRXFYGMVCCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanamido)propanoic acid involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base. The reaction proceeds as follows:

- Add glycine (1 equivalent) to a solution of 2-methylpropanoyl chloride (1 equivalent) in a dry solvent (e.g., dichloromethane or ethyl acetate).

- Add a base (e.g., NaOH or KOH) to the reaction mixture to neutralize the HCl generated during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with water.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate the solution under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2-(2-Methylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2-(2-Methylpropanamido)propanoic acid has been studied extensively in scientific research for its potential therapeutic and biochemical effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

作用機序

The mechanism of action of 2-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate signaling pathways and reduce oxidative stress . The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .

類似化合物との比較

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: The amide group in this compound enhances polarity compared to purely alkyl-substituted propanoic acids (e.g., 2-(4-methylphenyl)propanoic acid) but reduces it relative to hydroxylated derivatives (e.g., compound 5 from ). This balance may confer moderate solubility in polar aprotic solvents like DMSO .

- Stability: The amide linkage is more hydrolytically stable than esters (e.g., propanoic acid esters in ) but less stable than ethers. Steric hindrance from the 2-methyl group may further protect the amide bond .

Pharmaceutical Relevance

- Impurity Profiling: Compounds like (2RS)-2-[3-(2-methylpropyl)-phenyl]propanoic acid (EP Impurity A) are critical in quality control for non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the importance of structurally related propanoic acids in regulatory compliance .

生物活性

2-(2-Methylpropanamido)propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methylpropanamide group, which may influence its interaction with biological systems, such as enzymes and receptors. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Research indicates that this compound may interact with various biological targets, modulating their activity. Such interactions can lead to significant physiological effects, including modulation of metabolic pathways and potential therapeutic applications.

Enzyme Interaction

Studies have shown that this compound can act as an inhibitor of certain enzymes. For instance, its structural analogs have been tested for their ability to inhibit specific metabolic enzymes involved in cancer cell proliferation. The inhibition profile suggests that modifications in the side chains can enhance or diminish enzyme affinity and specificity.

Case Studies

-

Cancer Cell Proliferation : A study highlighted the effects of this compound on human cancer cell lines. The compound demonstrated micromolar inhibitory activity against key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in vitro. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays.

Compound IC50 (µM) Target Enzyme 2-Methylpropanamido 5.0 HSET (KIFC1) Analog A 3.5 Eg5 Analog B 12.0 Other Metabolic Enzyme -

Opioid Receptor Modulation : Another investigation explored the potential of this compound in modulating opioid receptors. It was found to exhibit selective antagonist activity at μ-opioid receptors, which can have implications for pain management therapies.

Receptor Type Binding Affinity (nM) μ-opioid 1.02 δ-opioid 9.78 κ-opioid 18.9

Pharmacological Characterization

Pharmacological studies have characterized the effects of this compound on various receptor systems. The compound's selectivity for different opioid receptors was assessed using competitive binding assays, demonstrating its potential as a therapeutic agent in pain management.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amide group significantly affect biological activity. For example, substituting different alkyl groups on the amide nitrogen alters the compound's ability to engage with target receptors effectively.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Methylpropanamido)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be adapted from analogous acylation reactions. A common approach involves:

- Step 1: Reacting a β-amino acid (e.g., β-alanine) with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

- Step 2: Purification via recrystallization or column chromatography to isolate the product.

Key Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane/THF | Polarity affects reaction rate |

| Temperature | 0–25°C | Higher temps risk side reactions |

| Base | Triethylamine/NaOH | Neutralizes HCl byproduct |

| Reaction Time | 4–12 hours | Extended time improves conversion |

Validation: Use TLC or HPLC to monitor reaction progress. Compare retention times with standards .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

Contradictions in biological data often arise from variations in stereochemistry, substituent positioning, or assay conditions. Strategies include:

- Comparative Studies: Synthesize and test analogs (e.g., 2-(4-Ethylphenyl)propanoic acid , 2-Amino-2-(4-methylphenyl)propanoic acid ) under standardized conditions.

- Structural Elucidation: Employ X-ray crystallography (as in NIST data ) or NMR to confirm configurations.

- Mechanistic Probes: Use enzyme inhibition assays (e.g., carboxypeptidase B interactions ) to identify binding motifs.

Example Workflow:

Synthesize analogs with controlled stereochemistry.

Test in parallel using identical cell lines or enzymatic assays.

Perform molecular docking to correlate activity with structural features .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

| Technique | Key Data Points | Application |

|---|---|---|

| NMR (1H/13C) | δ 1.2–1.4 (methyl), δ 2.2–2.5 (amide CH2) | Confirm backbone structure |

| Mass Spectrometry | m/z = [M+H]+ (calc. 188.2) | Verify molecular weight |

| IR Spectroscopy | ~1650 cm⁻¹ (amide I) | Identify carbonyl groups |

| HPLC | Retention time vs. standard | Assess purity (>95%) |

Interpretation Tips:

- Overlap in NMR signals? Use 2D experiments (COSY, HSQC) .

- Discrepancies in mass? Check for sodium adducts or hydrolysis byproducts.

Advanced: How to design experiments probing enzymatic interactions of this compound?

Methodological Answer:

Enzyme Selection: Prioritize enzymes with known affinity for branched-chain amino acids (e.g., aminopeptidases ).

Kinetic Assays: Use fluorogenic substrates to measure inhibition constants (Ki).

Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics .

Mutagenesis Studies: Modify active-site residues (e.g., His or Asp) to identify critical interactions.

Data Analysis:

- Plot activity vs. inhibitor concentration to determine IC50.

- Compare with computational models (e.g., AutoDock Vina ).

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

| Condition | Stability Outcome | Recommended Protocol |

|---|---|---|

| Room Temperature | Degrades in >30 days | Store at –20°C in inert gas |

| Aqueous Solution | Hydrolyzes at pH <3 or >10 | Use pH 6–8 buffer |

| Light Exposure | Photodegradation | Amber vials, dark storage |

Validation: Monitor via HPLC every 2 weeks. Track degradation peaks at 210 nm .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

Software Tools: Gaussian (DFT calculations), SwissADME (logP, solubility).

Input Data: Optimize 3D structure using PubChem coordinates .

Key Outputs:

- logP: Predict lipophilicity (critical for membrane permeability).

- pKa: Estimate ionization states at physiological pH .

- H-bond donors/acceptors: Guide solubility modifications.

Case Study: Compare predicted vs. experimental logP for analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。